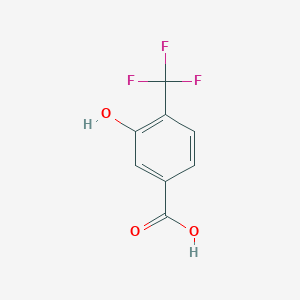

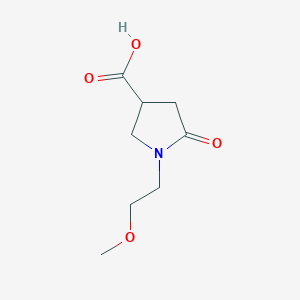

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Overview

Description

The compound 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a versatile molecule that has been the subject of various synthetic studies. It serves as a building block for peptidomimetic compounds and has potential applications in medicinal chemistry due to its structural complexity and functional group diversity .

Synthesis Analysis

The stereoselective synthesis of the R and S enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related derivatives has been achieved through the catalyzed hydrolysis of dimethyl malonates followed by enantioselective cyclization . Additionally, a pentacyclic condensation product has been synthesized from a related compound, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, using a mixed anhydride approach and sodium borohydride reduction, with the structure confirmed by X-ray analysis . A tandem palladium-catalyzed oxidative aminocarbonylation-cyclization method has also been employed to synthesize related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. X-ray diffraction analysis has been used to determine the configuration around the double bond of major stereoisomers in related compounds . Nuclear magnetic resonance (NMR) structural studies have provided insights into the conformations and configurations of the oxazine rings, revealing the preference for certain conformations and the stability of methyl-substituted derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives has been explored in the context of synthesizing enantiomerically pure carboxamides, which are valuable in the development of peptidomimetics . The reactions involved in these syntheses exhibit a significant degree of stereoselectivity, which is crucial for producing compounds with the desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzoxazine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect their chemical shifts in NMR spectroscopy, which is useful for configurational and conformational analysis . The synthesis of these compounds often involves the formation of intermediates with different physical properties, which can be selectively transformed into the desired final product under specific reaction conditions .

Scientific Research Applications

Stereoselective Synthesis for Peptidomimetic Applications : Compounds derived from 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been used in stereoselective synthesis, producing enantiomerically pure carboxamides used as peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Potential in Antibacterial Agent Synthesis : A study explored the synthesis and evaluation of 1,4-Benzoxazine analogues, including derivatives of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, demonstrating good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).

Application in Microwave-Catalyzed Synthesis : This compound has been used in microwave-catalyzed synthesis methods, indicating an efficient and eco-friendly approach to synthesizing substituted pyrazol-5-ones (Dabholkar & Gavande, 2003).

Use in Developing Novel Antimicrobials and Antioxidants : Some benzoxazinyl pyrazolone arylidenes, derived from 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, have shown potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Lipase-Catalyzed Resolution Studies : This compound has been a subject in lipase-catalyzed resolution studies, providing insights into the synthesis of optically enriched benzoxazine derivatives (Prasad et al., 2006).

Synthesis of Novel Tricyclic Compounds : It has also been used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, highlighting its utility in creating complex molecular structures (Melo et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .

Mode of Action

It’s known that the proline peptide bond in similar compounds exists exclusively in the trans conformation . This conformational preference might play a crucial role in the interaction with its targets.

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence the pathways related to platelet aggregation and blood clotting, given its potential role as a fibrinogen receptor antagonist .

Result of Action

Similar compounds have been shown to possess antagonistic activity at the platelet fibrinogen receptor, which could potentially inhibit platelet aggregation .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and ph .

properties

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDTULADLKGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392136 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

CAS RN |

154365-40-9 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of stereoselective synthesis for 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

A1: Many pharmaceuticals are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our left and right hands). These different forms, called enantiomers, can have different biological activities. Stereoselective synthesis, as described in these papers [, ], allows chemists to specifically produce the desired enantiomer ((R) or (S) in this case) of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This control over chirality is crucial for drug development, as it ensures that the synthesized compound has the desired biological activity and minimizes the risk of unwanted side effects from the other enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)